molecular formula C8H6N2O2 B12942733 2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde

2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde

Cat. No.: B12942733
M. Wt: 162.15 g/mol
InChI Key: BXSVSPGIIKCJHA-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-carboxaldehyde,2,3-dihydro-2-oxo- is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1H-Benzimidazole-1-carboxaldehyde,2,3-dihydro-2-oxo- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

1H-Benzimidazole-1-carboxaldehyde,2,3-dihydro-2-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to derivatives with altered properties.

    Substitution: The benzimidazole core allows for substitution reactions, where different substituents can be introduced at various positions on the ring. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

1H-Benzimidazole-1-carboxaldehyde,2,3-dihydro-2-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-carboxaldehyde,2,3-dihydro-2-oxo- involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

1H-Benzimidazole-1-carboxaldehyde,2,3-dihydro-2-oxo- can be compared with other benzimidazole derivatives, such as:

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2-oxo-3H-benzimidazole-1-carbaldehyde

InChI

InChI=1S/C8H6N2O2/c11-5-10-7-4-2-1-3-6(7)9-8(10)12/h1-5H,(H,9,12)

InChI Key

BXSVSPGIIKCJHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2C=O

Origin of Product

United States

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